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Compound of Interest

Compound Name: Tas-121

Cat. No.: B15610205

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and
frequently asked questions (FAQs) regarding the management of interstitial lung disease (ILD)
observed in association with the use of Tas-121 (futibatinib), a selective fibroblast growth factor
receptor (FGFR) inhibitor. The following information is intended to guide researchers and
clinicians in the safe and effective use of this compound in a research setting.

Section 1: Frequently Asked Questions (FAQS)

Q1: What is the reported incidence of interstitial lung disease (ILD) with Tas-121?

Al: In a phase | study of Tas-121 in patients with non-small-cell lung cancer (NSCLC)
harboring EGFR mutations, the incidence of interstitial lung disease was reported to be 7.5%
(10 out of 134 patients). ILD was also noted as a dose-limiting toxicity (DLT) in this study. All
observed events were reported as manageable.

Q2: What are the common clinical presentations of Tas-121-induced ILD?

A2: While specific data for Tas-121 is limited, drug-induced ILD, including that from other
tyrosine kinase inhibitors (TKIs), typically presents with non-specific respiratory symptoms.
Researchers should be vigilant for the new onset or worsening of symptoms such as dyspnea
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(shortness of breath), cough, and fever in subjects receiving Tas-121.[1] A significant number of
patients may also be asymptomatic, with ILD being detected through routine imaging.[1]

Q3: What is the proposed mechanism of action for Tas-1217?

A3: Tas-121, also known as futibatinib, is an oral, potent, and selective inhibitor of the fibroblast
growth factor receptor (FGFR) family of receptor tyrosine kinases. It covalently binds to a
conserved cysteine in the ATP binding pocket of FGFR1-4. By inhibiting FGFR signaling,
futibatinib disrupts downstream pathways involved in tumor cell proliferation, survival, and
angiogenesis.

Q4: Are there known risk factors for developing ILD with Tas-121 or other TKIs?

A4: For tyrosine kinase inhibitors in general, several risk factors for developing ILD have been
identified. These include being of male sex, a history of smoking, and pre-existing pulmonary
fibrosis.[2] Prior radiotherapy to the chest may also be a contributing risk factor.[2]

Section 2: Troubleshooting Guide

This section provides a step-by-step guide for managing suspected cases of Tas-121-induced
ILD during a clinical trial or preclinical experiment.

Issue: A research subject/animal model develops new or worsening respiratory symptoms (e.g.,
cough, dyspnea).

Troubleshooting Steps:

» Immediate Discontinuation of Tas-121: The first and most critical step in managing
suspected drug-induced ILD is to immediately discontinue the administration of Tas-121.[3]

o Comprehensive Diagnostic Evaluation: Conduct a thorough evaluation to exclude other
potential causes of the respiratory symptoms. This should include:

o Infectious Disease Screening: Perform appropriate tests to rule out respiratory infections.

o Radiological Imaging: A high-resolution computed tomography (HRCT) scan of the chest is
crucial for diagnosis.[4] Common findings in drug-induced ILD include ground-glass
opacities, consolidations, and interstitial infiltrates.[3][5]
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o Pulmonary Function Tests (PFTs): Assess for any decline in lung function, particularly the
diffusing capacity for carbon monoxide (DLCO).

o Severity Assessment: Grade the severity of the ILD using a standardized system such as the
National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This
will guide the management strategy.

« Initiation of Corticosteroid Therapy: For moderate to severe (Grade 2 or higher) ILD, the
initiation of systemic corticosteroids is the standard of care.[6] The dosage and duration will
depend on the severity of the condition.

e Supportive Care: Provide appropriate supportive care, which may include oxygen therapy to
maintain adequate oxygen saturation.

» Re-challenge Consideration (with extreme caution): Re-challenging a patient with Tas-121
after the resolution of ILD is generally not recommended due to the risk of recurrence. The
decision to re-challenge should only be made after a careful risk-benefit assessment by a
multidisciplinary team.

Section 3: Data Presentation

Table 1: Incidence and Severity of Interstitial Lung Disease with Tas-121 (Phase | Study)

Parameter Value Reference
Total Patients Treated 134
Incidence of ILD 7.5% (10 patients)

ILD as a Dose-Limiting Toxicity
(DLT)

Yes

Note: Specific grading of the 10 ILD cases was not detailed in the provided search results.

Table 2: Common Terminology Criteria for Adverse Events (CTCAE) v5.0 Grading for
Pneumonitis/Interstitial Lung Disease
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Grade Description

Asymptomatic; clinical or diagnostic

1
observations only; intervention not indicated
) Symptomatic; limiting instrumental activities of
daily living (ADL); medical intervention indicated
3 Severe symptoms; limiting self-care ADL;
oxygen indicated
Life-threatening respiratory compromise; urgent
4 intervention indicated (e.g., tracheotomy or
intubation)
5 Death

Section 4: Experimental Protocols

Protocol for Monitoring and Diagnosis of Tas-121-Induced Interstitial Lung Disease
1. Baseline Assessment (Prior to First Dose of Tas-121):

e Medical History: Document any history of lung disease (e.g., asthma, COPD, interstitial
fibrosis), smoking history, and prior chest radiotherapy.

e Physical Examination: Perform a thorough respiratory examination.

e Pulmonary Function Tests (PFTs): Obtain baseline spirometry and diffusing capacity of the
lungs for carbon monoxide (DLCO).

e Imaging: A baseline high-resolution computed tomography (HRCT) scan of the chest is
recommended to document any pre-existing pulmonary abnormalities.

2. Routine Monitoring (During Tas-121 Treatment):

e Symptom Monitoring: At each study visit, actively question the subject about the new onset
or worsening of respiratory symptoms, including cough, dyspnea, and fever.
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e Pulse Oximetry: Monitor oxygen saturation at each visit.

o Follow-up Imaging: The frequency of follow-up HRCT scans should be defined in the study
protocol. Consider more frequent imaging for subjects with known risk factors or any new
respiratory symptoms.

3. Diagnostic Protocol for Suspected ILD:
e Step 1: Discontinue Tas-121: Immediately hold Tas-121 administration.

o Step 2: Clinical Evaluation: Perform a comprehensive physical examination and obtain a
detailed history of the onset and progression of symptoms.

o Step 3: Radiological Assessment: Obtain an urgent HRCT scan of the chest to evaluate for
new or worsening interstitial changes.

o Step 4: Exclusion of Other Causes:

o Infection: Conduct appropriate microbiological testing (e.g., sputum cultures, viral panels)
to rule out an infectious etiology.

o Pulmonary Embolism: Consider a CT angiogram if clinically indicated.
o Disease Progression: Evaluate for progression of the underlying malignancy in the lungs.

e Step 5: Bronchoscopy with Bronchoalveolar Lavage (BAL) (if necessary): In cases where the
diagnosis remains uncertain, a bronchoscopy with BAL may be performed to rule out
infection and evaluate the cellular composition of the lavage fluid. A transbronchial biopsy
may be considered in select cases, weighing the potential benefits against the risks.

e Step 6: Consultation: A multidisciplinary discussion involving a pulmonologist, radiologist,
and oncologist is highly recommended to confirm the diagnosis and guide management.

Section 5: Mandatory Visualizations
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Caption: Simplified signaling pathway of FGFR and the inhibitory action of Tas-121.
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Caption: Workflow for the management of suspected Tas-121-induced ILD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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